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Compound of Interest

Compound Name: Parpl1-IN-19

cat. No.: B12381770

Parp1-IN-19: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-19 is a compound identified as a Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor
with potential antitumor effects. Information regarding this molecule is primarily found in the
Chinese patent CN107955001A. This document serves as a technical guide, summarizing the
currently available information on the chemical structure and properties of Parp1-IN-19. It is
important to note that detailed experimental data, such as quantitative biological activity and
comprehensive physicochemical properties, are not extensively available in publicly accessible
scientific literature and appear to be primarily contained within the referenced patent.

Chemical Structure and Properties

Based on available information from chemical suppliers, the fundamental chemical properties
of Parp1-IN-19 are summarized in the table below.
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Property Value Source

Molecular Formula C26H27CIFN704 MedchemExpress[1]
Molecular Weight 555.99 g/mol MedchemExpress[1]
CAS Number 2756337-27-4 MedchemExpress[1]

O=C1NN=C(CC2=CC=C(C(C(
_ N3CCN(CC3)C4=NC5=C(C=C

SMILES String MedchemExpress|[1]
4)NC=N5)=0)=C2)F)C6=C1C=

CC=C6.CI.0.0

4-(3-(4-(6-fluoro-1H-
imidazo[4,5-b]pyridin-2-
) ) (Structure-based
IUPAC Name ylbenzoyl)piperazin-1-
) nomenclature)
yl)phthalazin-1(2H)-one

hydrochloride dihydrate

Note on Physicochemical Properties: Quantitative data regarding key physicochemical
parameters such as aqueous solubility, partition coefficient (LogP), and acid dissociation
constant (pKa) for Parp1-IN-19 are not readily available in the public domain. This information
is crucial for understanding the compound's absorption, distribution, metabolism, and excretion
(ADME) profile and for designing further in vitro and in vivo studies.

Biological Activity and Mechanism of Action

Parp1-IN-19 is classified as a PARPL1 inhibitor. PARP1 is a key enzyme in the DNA damage
response (DDR) pathway, particularly in the repair of single-strand DNA breaks.[2] Inhibition of
PARP1 in cancer cells with existing DNA repair defects, such as mutations in BRCA1 or
BRCAZ2, can lead to synthetic lethality, a promising strategy in cancer therapy.[3][4]

While Parp1-IN-19 is stated to have antitumor effects, specific quantitative measures of its
inhibitory potency, such as the half-maximal inhibitory concentration (IC50) against PARP1 and
its selectivity against other PARP family members, are not publicly available. This data is
essential for evaluating its potential as a therapeutic agent.

Signaling Pathways
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The primary signaling pathway affected by Parp1-IN-19 is expected to be the DNA Damage
Response (DDR) pathway. By inhibiting PARP1, the repair of single-strand DNA breaks is
hindered. In cells undergoing replication, these unrepaired breaks can be converted into more
lethal double-strand breaks, leading to cell cycle arrest and apoptosis.[3][5]
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Figure 1. Simplified signaling pathway of PARP1 inhibition by Parp1-IN-19 in the context of
DNA damage.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of
Parp1-IN-19 are not available in the public domain. However, a general workflow for
characterizing a novel PARP1 inhibitor is outlined below. This serves as a template for the
types of experiments that would be necessary to fully characterize Parp1-IN-19.
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Compound Synthesis & Characterization

Synthesis of Parp1-IN-19

Y

Purification (e.g., HPLC)

A

Structural Verification (NMR, MS)

In Vitrg Assays
Y

PARP1 Enzymatic Assay (IC50 determination)

Y

PARP Isoform Selectivity Panel

Y

Cell-Based PARylation Assay

A

Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)
in cancer cell lines

Mechanism of |Action Studies

DNA Damage Response Assays
(YH2AX, RADS51 foci formation)

Y

Cell Cycle Analysis (Flow Cytometry)

A

Apoptosis Assays (Annexin V, Caspase activation)

In Vivo Evaluation
Y

Pharmacokinetic Studies

Y

Xenograft Tumor Models

Y

Tumor Growth Inhibition Assessment
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Figure 2. General experimental workflow for the characterization of a novel PARPL1 inhibitor like
Parp1-IN-19.

Conclusion

Parp1-IN-19 is a putative PARP1 inhibitor with potential for antitumor applications. However, a
comprehensive understanding of its chemical and biological properties is currently limited by
the lack of publicly available, detailed experimental data. The information presented in this
guide is based on data from chemical suppliers and general knowledge of PARP1 inhibitors.
For a complete and in-depth technical assessment, access to the experimental details within
the primary patent (CN107955001A) and further independent research are required.
Researchers and drug development professionals are encouraged to perform their own
comprehensive evaluations to determine the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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